molecular formula C16H25Cl2N B018374 Desmethylsibutramine hydrochloride CAS No. 84467-94-7

Desmethylsibutramine hydrochloride

Cat. No.: B018374
CAS No.: 84467-94-7
M. Wt: 302.3 g/mol
InChI Key: OUVFHVJVFLFXPQ-UHFFFAOYSA-N
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Description

Desmethylsibutramine hydrochloride (DMH) is a synthetic compound of the phenethylamine class of substances. It is a potent psychostimulant that has been studied for its potential applications in the laboratory, as well as its possible uses in scientific research. DMH has been found to have a wide range of effects on the body, including its biochemical and physiological effects.

Scientific Research Applications

  • Clinical Applications in Obesity Research : A study by Ding et al. (2003) developed a sensitive method for the simultaneous determination of sibutramine and its N-desmethyl metabolites in human plasma. This method has potential clinical applications in weight loss and obesity research (Ding, Hao, Huang, & Zhang, 2003).

  • Anorexic and Behavioral Effects : Research by Glick et al. (2000) found that desmethylsibutramine and didesmethylsibutramine exhibit greater anorexic effects than racemic sibutramine. Both drugs increased locomotor activity and reduced immobilized time in swim tests (Glick, Haskew, Maisonneuve, Carlson, & Jerussi, 2000).

  • Asymmetric Synthesis : Krishnamurthy et al. (2002) demonstrated the first asymmetric synthesis of (R)-desmethylsibutramine. This single enantiomer of the anti-obesity drug sibutramine showcases a new strategy for synthesizing active metabolites of anti-obesity drugs (Krishnamurthy, Han, Wald, & Senanayake, 2002).

  • Detection in Dietary Supplements : Roh et al. (2011) developed a method using UPLC/Q-TOF MS for detecting tadalafil and N-desmethylsibutramine in dietary supplements, providing a fast and accurate method for detecting drug adulteration (Roh, Kang, Park, Huh, Lee, Park, Kim, & Kwon, 2011).

  • Electronic Properties for Analgesic Activity : A study on O-desmethyltramadol hydrochloride, a structurally similar compound, by Arjunan et al. (2014) showed promising structural and electronic properties with potential for analgesic activity (Arjunan, Santhanam, Marchewka, Mohan, 2014).

  • Apoptosis of Aortic Endothelial Cells : Research by Morikawa et al. (2017) indicated that sibutramine induces apoptosis in aortic endothelial cells through increased production of reactive oxygen species and decreased nitric oxide levels, which could contribute to its vasoconstriction-causing side effects (Morikawa, Shibata, Okumura, Ikari, Sasajima, Suenami, Sato, Takekoshi, El-Kabbani, & Matsunaga, 2017).

  • Detection in Health Food Products : Huang et al. (2008) developed an HPLC-UV-ESI-MS method to effectively detect and quantify sibutramine and its metabolite N-di-desmethylsibutramine in dietary supplements for weight control (Huang, Xiao, Luo, Chen, & Yao, 2008).

Mechanism of Action

Desmethylsibutramine hydrochloride, also known as N-Desmethylsibutramine hydrochloride, is an active metabolite of the anorectic drug sibutramine . It is a more potent monoamine reuptake inhibitor than sibutramine .

Target of Action

This compound primarily targets the norepinephrine, serotonin, and dopamine transporters . These transporters play a crucial role in regulating the reuptake of neurotransmitters, which are chemicals that transmit signals in the brain.

Mode of Action

This compound inhibits the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine at the neuronal synapse . By inhibiting the reuptake of these neurotransmitters, desmethylsibutramine promotes a sense of satiety and decrease in appetite, thereby reducing food intake .

Biochemical Pathways

The inhibition of neurotransmitter reuptake by this compound affects several biochemical pathways. It primarily influences the serotoninergic, noradrenergic, and dopaminergic pathways . The downstream effects of these pathways include mood regulation, appetite control, and the reward system, respectively.

Pharmacokinetics

Its parent compound, sibutramine, is known to undergo considerable first-pass metabolism . The metabolites M1 and M2, which likely include desmethylsibutramine, inhibit the reuptake of neurotransmitters both in vitro and in vivo .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels in the brain. By inhibiting the reuptake of norepinephrine, serotonin, and dopamine, it increases the levels of these substances in synaptic clefts . This increase can enhance feelings of satiety and reduce appetite, contributing to weight loss .

Action Environment

Properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVFHVJVFLFXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84467-94-7
Record name Desmethylsibutramine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84467-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylsibutramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESMETHYLSIBUTRAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L01HKI9MTT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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